Lerisetron

Beschreibung

Eigenschaften

IUPAC Name |

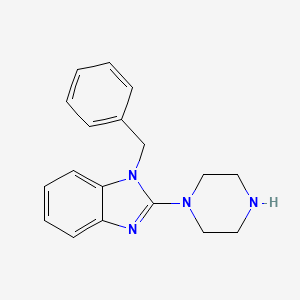

1-benzyl-2-piperazin-1-ylbenzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4/c1-2-6-15(7-3-1)14-22-17-9-5-4-8-16(17)20-18(22)21-12-10-19-11-13-21/h1-9,19H,10-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWWDCRQZITYKDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C2=NC3=CC=CC=C3N2CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90162368 | |

| Record name | Lerisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143257-98-1 | |

| Record name | Lerisetron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143257-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lerisetron [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143257981 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lerisetron | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12964 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Lerisetron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90162368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzyl-2-(piperazin-1-yl)-1H-1,3-benzodiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LERISETRON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q36R82SXRG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Lerisetron's Mechanism of Action in the Central Nervous System: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lerisetron is a potent and highly selective competitive antagonist of the serotonin type 3 (5-HT3) receptor.[1][2] Developed by FAES Farma, it has been investigated primarily for its antiemetic properties, particularly in the context of chemotherapy- and radiotherapy-induced nausea and vomiting.[1][3] Like other "setrons," its mechanism of action is centered on the blockade of 5-HT3 receptors, which are ligand-gated ion channels extensively expressed in both the peripheral and central nervous systems (CNS).[4] This guide provides a detailed technical overview of this compound's core mechanism of action in the CNS, based on available preclinical and clinical data.

Core Mechanism of Action at the 5-HT3 Receptor

The primary mechanism of action of this compound is the competitive antagonism of the 5-HT3 receptor. The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, permeable to sodium, potassium, and calcium ions. Its activation by serotonin leads to rapid depolarization of the neuron. These receptors are strategically located in key areas of the CNS involved in the emetic reflex, including the area postrema (chemoreceptor trigger zone) and the nucleus of the solitary tract.

By competitively binding to the 5-HT3 receptor, this compound prevents the binding of serotonin, thereby inhibiting the initiation of the signaling cascade that leads to nausea and vomiting. The anti-emetic efficacy of this compound has been demonstrated in clinical trials against ipecacuanha-induced emesis.

Receptor Binding and Functional Activity

Table 1: Functional Potency of this compound

| Parameter | Value | Species | Model | Source |

| EC50 | 0.44 ng/mL | Rat | Inhibition of von Bezold-Jarisch Reflex |

Table 2: Protein Binding of this compound

| Protein | Unbound Fraction (%) | Species | Method | Source |

| Human Serum Albumin (HSA) | 4.04 ± 0.8 | Human | Ultrafiltration | |

| Alpha-1-acid glycoprotein (AAG) | Significantly higher than in serum and HSA | Human | Ultrafiltration | |

| Pooled Human Serum | 3.70 ± 0.70 (Healthy Subjects) | Human | Ultrafiltration | |

| Pooled Human Serum | 2.38 ± 0.64 (Cancer Patients, Radiotherapy) | Human | Ultrafiltration |

Downstream Signaling in the Central Nervous System

Antagonism of the 5-HT3 receptor by this compound directly prevents the influx of cations that would normally occur upon serotonin binding. This blockade of ion flux is the primary and most immediate downstream consequence of this compound's action at the receptor level. The prevention of depolarization in neurons expressing 5-HT3 receptors leads to a reduction in neuronal excitability in specific CNS pathways.

While specific studies on the downstream signaling pathways directly modulated by this compound in CNS neurons are limited, the general mechanism for 5-HT3 receptor antagonists involves the attenuation of signaling cascades that are sensitive to changes in intracellular calcium concentration.

References

- 1. This compound. FAES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Functional group interactions of a 5-HT3R antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a new 5-HT3 receptor antagonist, on ipecacuanha-induced emesis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

Lerisetron's High-Affinity Binding to the 5-HT3 Receptor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of Lerisetron's binding affinity for the serotonin 5-HT3 receptor. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental methodologies, and visual representations of key biological and experimental processes.

Core Findings: this compound's Potent Antagonism

This compound is a potent and selective antagonist of the 5-HT3 receptor, demonstrating high-affinity binding.[1] This characteristic is central to its mechanism of action in preventing nausea and vomiting, particularly those induced by chemotherapy.[2][3] The 5-HT3 receptor, a ligand-gated ion channel, is a crucial target in managing these conditions due to its role in mediating neuronal depolarization in both the central and peripheral nervous systems.[4][5]

Quantitative Binding Affinity Data

The binding affinity of this compound for the 5-HT3 receptor has been quantified using various in vitro assays. The data presented below summarizes these findings and provides a comparative look at other 5-HT3 receptor antagonists.

| Compound | pKi | IC50 (µM) | Receptor Subtype | Notes |

| This compound | 9.2 | 0.81 | 5-HT3 | High-affinity binding. |

| Analog 1 (lacks N1 benzyl group) | - | - | 5-HT3AS | Significantly decreased binding affinity compared to this compound. |

| Analog 2 (oxygen in place of distal piperazine nitrogen) | - | - | 5-HT3AS | Significantly decreased binding affinity compared to this compound. |

| Palonosetron | - | - | 5-HT3 | Reported to have at least a 30-fold higher binding affinity than other 5-HT3 receptor antagonists. |

| Granisetron | - | - | 5-HT3 | High specificity for all 5-HT3 receptor subtypes. |

| Ondansetron | - | - | 5-HT3 | Also binds to 5-HT1B, 5-HT1C, α1 adrenergic, and mu-opioid receptors. |

Note: pKi is the negative logarithm of the inhibition constant (Ki). A higher pKi value indicates a higher binding affinity. IC50 is the concentration of a drug that is required for 50% inhibition in vitro.

5-HT3 Receptor Signaling Pathway

The 5-HT3 receptor is unique among serotonin receptors as it is a ligand-gated ion channel, not a G-protein coupled receptor. Upon binding of serotonin (5-HT), the channel opens, allowing for the rapid influx of cations, primarily Na+ and K+, and to a lesser extent Ca2+. This influx leads to depolarization of the neuron, resulting in an excitatory response.

5-HT3 Receptor Signaling Pathway

Experimental Protocols: Radioligand Binding Assay

The determination of this compound's binding affinity for the 5-HT3 receptor is typically achieved through a competitive radioligand binding assay. This method measures the ability of a non-radioactive compound (this compound) to displace a radioactive ligand that is specifically bound to the receptor.

Materials

-

Receptor Source: Cell membranes from cells expressing the 5-HT3 receptor (e.g., HEK293 cells transfected with the human 5-HT3A receptor subunit).

-

Radioligand: A high-affinity 5-HT3 receptor antagonist labeled with a radioisotope (e.g., [3H]Granisetron).

-

Test Compound: this compound in a range of concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled 5-HT3 receptor antagonist (e.g., unlabeled Granisetron or Ondansetron).

-

Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: A cell harvester and glass fiber filters.

-

Scintillation Counter: To measure radioactivity.

Methodology

-

Membrane Preparation:

-

Culture and harvest cells expressing the 5-HT3 receptor.

-

Homogenize the cells in a cold buffer and centrifuge to pellet the cell membranes.

-

Wash the membrane pellet and resuspend in the assay buffer.

-

Determine the protein concentration of the membrane preparation.

-

-

Assay Setup:

-

Prepare a series of dilutions of this compound.

-

In a 96-well plate, add the following to each well:

-

A fixed amount of the 5-HT3 receptor membrane preparation.

-

A fixed concentration of the radioligand.

-

Varying concentrations of this compound (for the competition curve).

-

For total binding wells, add assay buffer instead of this compound.

-

For non-specific binding wells, add a high concentration of the non-labeled antagonist.

-

-

-

Incubation:

-

Incubate the plate at a specific temperature (e.g., room temperature) for a set period to allow the binding to reach equilibrium.

-

-

Filtration:

-

Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound radioligand (in the filtrate).

-

Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials with scintillation fluid.

-

Measure the radioactivity of each filter using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Radioligand Binding Assay Workflow

This guide provides a foundational understanding of this compound's interaction with the 5-HT3 receptor. The high-affinity binding, elucidated through rigorous experimental methods, underscores its efficacy as a therapeutic agent. For further investigation, researchers are encouraged to consult the primary literature for more specific details on experimental conditions and receptor subtypes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Effects of this compound, a new 5-HT3 receptor antagonist, on ipecacuanha-induced emesis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT3 receptor - Wikipedia [en.wikipedia.org]

- 5. What are 5-HT3 receptor agonists and how do they work? [synapse.patsnap.com]

Lerisetron Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lerisetron[1], a potent and selective serotonin 5-HT3 receptor antagonist, has been investigated for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1][2][3] This technical guide provides a comprehensive overview of the core physicochemical and pharmacological properties of this compound hydrochloride. It includes detailed information on its chemical structure, molecular properties, and mechanism of action. Furthermore, this document outlines detailed experimental protocols for its synthesis, in vitro evaluation, and analytical quantification, and presents key pharmacological data. Visualizations of the 5-HT3 receptor signaling pathway and a representative experimental workflow are provided to facilitate a deeper understanding of its biological context and evaluation.

Chemical and Physical Properties

This compound hydrochloride is the salt form of this compound, a benzimidazole derivative.[4] The addition of hydrochloric acid enhances the compound's solubility and stability for pharmaceutical applications.

Data Presentation

A summary of the key quantitative data for this compound and its hydrochloride salt is presented in Table 1.

Table 1: Physicochemical Properties of this compound and this compound Hydrochloride

| Property | Value | Source |

| This compound (Free Base) | ||

| Molecular Formula | C₁₈H₂₀N₄ | |

| Molecular Weight | 292.38 g/mol | |

| pKa (Strongest Basic) | 8.84 (Predicted) | |

| Water Solubility | 0.435 mg/mL (Predicted) | |

| logP | 3.01 (Predicted) | |

| This compound Hydrochloride | ||

| Molecular Formula | C₁₈H₂₁ClN₄ | Calculated |

| Molecular Weight | 328.84 g/mol | Calculated |

| Melting Point | Data not available in searched literature | |

| Solubility in Water | Data not available in searched literature | |

| Solubility in Ethanol | Data not available in searched literature | |

| Solubility in DMSO | Data not available in searched literature |

Pharmacology

This compound is a high-affinity antagonist of the 5-HT3 receptor, a ligand-gated ion channel. This receptor is a key mediator of the vomiting reflex, with locations on vagal nerve terminals in the periphery and in the chemoreceptor trigger zone (CTZ) of the brain.

Mechanism of Action

Chemotherapeutic agents can induce the release of serotonin (5-hydroxytryptamine, 5-HT) from enterochromaffin cells in the gastrointestinal tract. This released serotonin then activates 5-HT3 receptors on vagal afferent nerves, initiating an emetic signal to the brainstem. This compound competitively blocks these 5-HT3 receptors, thereby preventing the initiation of this signaling cascade and reducing the likelihood of nausea and vomiting.

Pharmacological Data

Table 2: Pharmacological Properties of this compound

| Parameter | Value | Species | Assay | Source |

| pKi (5-HT3 Receptor) | 9.2 | Rat | Radioligand Binding | |

| IC₅₀ (5-HT3 Receptor) | 0.81 µM | Not Specified | Functional Assay | |

| Unbound Fraction in Plasma | 14.4 ± 1.4% | Rat | In vitro ultrafiltration | |

| EC₅₀ (Inhibition of bradycardia) | 0.44 ng/mL (Unchanged this compound) | Rat | In vivo |

Signaling Pathway

The binding of serotonin to the 5-HT3 receptor, a ligand-gated ion channel, triggers the influx of cations (primarily Na⁺ and Ca²⁺), leading to neuronal depolarization. Antagonism by this compound blocks this channel opening and the subsequent downstream signaling events that lead to the emetic reflex.

Caption: 5-HT3 Receptor Signaling and this compound Inhibition.

Experimental Protocols

The following sections detail methodologies for the synthesis, in vitro characterization, and analytical quantification of this compound hydrochloride.

Synthesis of this compound Hydrochloride

The synthesis of this compound can be adapted from general methods for 1,2,5-trisubstituted benzimidazoles. The final step involves the formation of the hydrochloride salt.

Materials:

-

o-halo-nitro compound (e.g., 1-fluoro-2-nitrobenzene)

-

Benzylamine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Acetonitrile (ACN) or Dimethylformamide (DMF)

-

Platinum on carbon (Pt/C) and Hydrogen (H₂) or Iron powder and Ammonium chloride (NH₄Cl)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Triphosgene or Trimethyl orthoformate/Formic acid

-

1-(tert-butoxycarbonyl)piperazine

-

Triethylamine (Et₃N)

-

tert-Butanol (t-BuOH)

-

4 N HCl in dioxane or 2 M HCl in diethyl ether

-

Ethyl acetate (EtOAc)

Procedure:

-

Step 1: Nucleophilic Aromatic Substitution: React an o-halo-nitro compound with benzylamine in the presence of a base (K₂CO₃ or Et₃N) in a suitable solvent (ACN or DMF) at an elevated temperature to yield the N-benzyl-nitroaniline intermediate.

-

Step 2: Reduction of the Nitro Group: Reduce the nitro group of the intermediate to an amine using catalytic hydrogenation (Pt/C, H₂) or chemical reduction (Fe powder, NH₄Cl) in a protic solvent (MeOH or EtOH) to form the corresponding diamine.

-

Step 3: Benzimidazole Ring Formation: Cyclize the diamine to form the benzimidazole core. This can be achieved using triphosgene or by heating with trimethyl orthoformate and formic acid.

-

Step 4: Introduction of the Piperazine Moiety: Couple the benzimidazole intermediate with 1-(tert-butoxycarbonyl)piperazine in the presence of a base like triethylamine in a solvent such as t-BuOH at an elevated temperature.

-

Step 5: Boc-Deprotection and Hydrochloride Salt Formation: Remove the Boc protecting group from the piperazine nitrogen by treatment with 4 N HCl in dioxane. The hydrochloride salt of this compound will precipitate and can be isolated by filtration. Alternatively, the free base can be isolated and then treated with 2 M HCl in diethyl ether, followed by evaporation and crystallization from a suitable solvent system like EtOAc/MeOH to yield this compound hydrochloride.

Characterization: The final product should be characterized by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to confirm its structure and purity.

In Vitro 5-HT3 Receptor Binding Assay

This protocol describes a radioligand binding assay to determine the affinity of this compound for the 5-HT3 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human 5-HT3 receptor (e.g., HEK293 cells).

-

Radioligand, e.g., [³H]-(S)-zacopride.

-

This compound hydrochloride stock solution.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., a high concentration of a known 5-HT3 antagonist like ondansetron).

-

96-well filter plates.

-

Scintillation cocktail and a scintillation counter.

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of this compound hydrochloride (for competition binding). Include wells for total binding (no competitor) and non-specific binding (high concentration of a non-specific control).

-

Incubation: Incubate the plates at room temperature for a specified time (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through the filter plates to separate the bound from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: After the filters have dried, add scintillation cocktail to each well and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration. Fit the data to a one-site competition model to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Analytical Quantification by HPLC

This section outlines a general Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method that can be adapted and validated for the quantification of this compound hydrochloride in bulk or pharmaceutical formulations.

Instrumentation and Conditions:

-

HPLC System: An isocratic HPLC system with a UV detector.

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A mixture of an aqueous buffer and an organic solvent. A typical starting point could be a mixture of potassium dihydrogen phosphate buffer (e.g., 0.05 M, pH adjusted to 3.0 with phosphoric acid) and acetonitrile in a ratio of 70:30 (v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: To be determined by UV-Vis spectrophotometry of a this compound hydrochloride solution (a wavelength around 300 nm is a reasonable starting point based on similar compounds).

-

Injection Volume: 20 µL.

-

Column Temperature: Ambient.

Procedure:

-

Standard Solution Preparation: Prepare a stock solution of this compound hydrochloride of a known concentration in the mobile phase. Prepare a series of calibration standards by diluting the stock solution.

-

Sample Preparation: For bulk drug, dissolve a known amount in the mobile phase. For pharmaceutical dosage forms, extract the drug with a suitable solvent, filter, and dilute with the mobile phase to a concentration within the calibration range.

-

Chromatographic Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

-

Quantification: Construct a calibration curve by plotting the peak area of the standard solutions against their concentrations. Determine the concentration of this compound hydrochloride in the sample solutions by interpolating their peak areas on the calibration curve.

Method Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and characterization of a 5-HT3 receptor antagonist like this compound.

Caption: Workflow for 5-HT3 Antagonist Drug Discovery.

Conclusion

This compound hydrochloride is a potent 5-HT3 receptor antagonist with a clear mechanism of action for the prevention of emesis. This technical guide has provided a consolidated resource of its known properties and detailed experimental protocols to aid researchers in its further study and development. While key pharmacological data are available, further experimental determination of its physicochemical properties, such as melting point and solubility, would be beneficial for a more complete characterization of this compound. The provided methodologies offer a solid foundation for the synthesis, in vitro evaluation, and analytical quantification of this compound hydrochloride in a research and development setting.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound. FAES - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Effects of this compound, a new 5-HT3 receptor antagonist, on ipecacuanha-induced emesis in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C18H20N4 | CID 65997 - PubChem [pubchem.ncbi.nlm.nih.gov]

In Vitro Characterization of Lerisetron: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lerisetron is a potent and selective competitive antagonist of the serotonin type 3 (5-HT3) receptor, a ligand-gated ion channel.[1][2] This technical guide provides a comprehensive overview of the in vitro pharmacological properties of this compound, including its binding affinity and functional antagonism at the 5-HT3 receptor. Detailed experimental protocols for key characterization assays are presented to facilitate further research and development.

Introduction

The 5-HT3 receptor is a member of the Cys-loop superfamily of ligand-gated ion channels.[1] Upon activation by serotonin (5-hydroxytryptamine), these receptors mediate rapid, transient depolarization of neurons through the influx of sodium (Na+), potassium (K+), and calcium (Ca2+) ions.[1] 5-HT3 receptors are strategically located in the central and peripheral nervous systems, playing a crucial role in emesis (vomiting) and gastrointestinal motility.[3] Consequently, antagonists of the 5-HT3 receptor, such as this compound, are effective antiemetic agents. This document outlines the core in vitro characteristics of this compound.

Pharmacological Profile of this compound

Binding Affinity

This compound demonstrates high-affinity binding to the 5-HT3 receptor. The primary method for determining the binding affinity of a compound for its receptor is through radioligand binding assays.

| Parameter | Value | Receptor/System | Reference |

| pKi | 9.2 | 5-HT3 Receptor |

Table 1: Binding Affinity of this compound for the 5-HT3 Receptor.

Functional Activity

In vivo studies have demonstrated this compound's potent functional antagonism of the 5-HT3 receptor. The efficacy of this compound in inhibiting the serotonin-evoked von Bezold-Jarisch reflex in rats provides a measure of its functional potency.

| Parameter | Value (Unchanged this compound) | Species | Assay | Reference |

| EC50 | 0.44 ng/mL | Rat | Inhibition of 5-HT-evoked transient bradycardia reflex |

Table 2: In Vivo Functional Potency of this compound.

Serum Protein Binding

This compound exhibits extensive binding to human serum proteins, primarily human serum albumin (HSA) and alpha1-acid glycoprotein (AAG).

| Protein/Serum | % Unbound (Concentration Range: 50 ng/mL - 2 µg/mL) | Reference |

| Human Serum Albumin (HSA) | 4.04 ± 0.8% | |

| Pooled Human Serum (Healthy Volunteers) | Not specified, but described as "extensively bound" |

Table 3: Serum Protein Binding of this compound.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

Activation of the 5-HT3 receptor by serotonin leads to the opening of its integral ion channel, resulting in the influx of cations and subsequent neuronal depolarization. This compound, as a competitive antagonist, blocks this action by binding to the receptor and preventing serotonin from activating the channel.

Radioligand Binding Assay Workflow

This workflow outlines the key steps in a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the 5-HT3 receptor.

Calcium Flux Functional Assay Workflow

This workflow illustrates the process of a calcium flux assay to measure the functional antagonism of this compound at the 5-HT3 receptor.

Experimental Protocols

Radioligand Binding Assay (Competitive)

This protocol is adapted from standard procedures for 5-HT3 receptor antagonists.

-

Receptor Source: Membranes from HEK293 cells stably expressing the human 5-HT3A receptor.

-

Radioligand: [3H]Granisetron (specific activity ~80 Ci/mmol).

-

Assay Buffer: 50 mM HEPES, pH 7.4.

-

Procedure:

-

Prepare cell membranes by homogenization and centrifugation.

-

In a 96-well plate, add assay buffer, varying concentrations of this compound (or vehicle for total binding), and a fixed concentration of [3H]Granisetron (e.g., 0.5 nM).

-

To determine non-specific binding, add a high concentration of a non-labeled 5-HT3 antagonist (e.g., 10 µM tropisetron).

-

Initiate the binding reaction by adding the cell membrane preparation (e.g., 20-50 µg protein per well).

-

Incubate for 60 minutes at room temperature to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in polyethylenimine to reduce non-specific binding.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Calcium Flux Functional Assay

This protocol is a standard method for assessing the functional activity of 5-HT3 receptor antagonists.

-

Cell Line: HEK293 cells stably expressing the human 5-HT3A receptor.

-

Calcium Indicator: Fluo-4 AM.

-

Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

-

Procedure:

-

Plate cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.

-

Load the cells with Fluo-4 AM dye according to the manufacturer's instructions (typically for 1 hour at 37°C).

-

Wash the cells with assay buffer to remove excess dye.

-

Pre-incubate the cells with varying concentrations of this compound (or vehicle) for 15-30 minutes.

-

Measure baseline fluorescence using a fluorescence plate reader (e.g., FLIPR or FlexStation).

-

Add a fixed concentration of serotonin (e.g., EC80 concentration) to stimulate calcium influx.

-

Immediately measure the change in fluorescence intensity over time.

-

-

Data Analysis:

-

Determine the peak fluorescence response for each well.

-

Normalize the data to the response in the absence of the antagonist.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Determine the IC50 value using a sigmoidal dose-response curve fit.

-

Whole-Cell Patch-Clamp Electrophysiology

This protocol provides a framework for measuring the inhibitory effect of this compound on serotonin-induced currents.

-

Cell Line: HEK293 cells expressing the human 5-HT3A receptor.

-

Extracellular Solution (in mM): 140 NaCl, 2.8 KCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.

-

Intracellular Solution (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 11 EGTA, pH 7.2.

-

Procedure:

-

Establish a whole-cell patch-clamp recording from a single cell.

-

Hold the cell at a negative membrane potential (e.g., -60 mV).

-

Apply serotonin (e.g., 10 µM) to the cell using a rapid perfusion system to elicit an inward current.

-

After the current returns to baseline, pre-apply varying concentrations of this compound for a defined period.

-

In the continued presence of this compound, co-apply serotonin and measure the resulting inward current.

-

Wash out the drugs to ensure reversibility.

-

-

Data Analysis:

-

Measure the peak amplitude of the serotonin-induced current in the absence and presence of different concentrations of this compound.

-

Calculate the percentage of inhibition for each this compound concentration.

-

Construct a concentration-response curve and determine the IC50 value.

-

Conclusion

This compound is a high-affinity, competitive antagonist of the 5-HT3 receptor. Its in vitro profile is characterized by a pKi of 9.2, indicating potent binding to the receptor. Functional assays, supported by in vivo data, confirm its ability to potently inhibit serotonin-induced receptor activation. The detailed protocols provided in this guide offer a robust framework for the continued investigation and characterization of this compound and other 5-HT3 receptor modulators.

References

- 1. Agonist- and antagonist-induced up-regulation of surface 5-HT3A receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Descending serotonergic facilitation mediated by spinal 5-HT3 receptors engages spinal rapamycin-sensitive pathways in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Therapeutics of 5-HT3 Receptor Antagonists: Current Uses and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis of Lerisetron Analogues and Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, experimental protocols, and structure-activity relationships of Lerisetron and its analogues. This compound, a potent 5-HT3 receptor antagonist, serves as a critical scaffold in the development of novel therapeutic agents. This document details the synthetic pathways, key experimental procedures, and quantitative biological data to facilitate further research and development in this area.

Core Synthetic Strategies

The synthesis of this compound and its derivatives primarily revolves around the formation of the benzimidazole core, followed by the introduction of the piperazinyl moiety and subsequent modifications. The most common and versatile method for constructing the 2-substituted benzimidazole scaffold is the condensation of an o-phenylenediamine with an aldehyde, followed by oxidative cyclization.[1] Various catalytic systems have been developed to enhance yields, shorten reaction times, and utilize milder conditions.[1]

A general synthetic route, adapted from literature protocols for the synthesis of 1,2,5-trisubstituted benzimidazoles, can be outlined in five main steps.[2] This approach allows for the systematic modification of different parts of the molecule to explore structure-activity relationships (SAR).

Experimental Protocols

General Procedure for the Synthesis of 1,2,5-Trisubstituted Benzimidazole Analogues

A representative multi-step synthesis is detailed below, providing a framework for the preparation of a variety of this compound analogues.[2][3]

Step 1: N-Alkylation of Substituted 2-Nitroanilines

To a solution of the starting substituted 2-nitroaniline in a suitable solvent such as dimethylformamide (DMF), is added a base, for instance, potassium carbonate (K2CO3), followed by the desired alkylating agent (e.g., benzyl bromide). The reaction mixture is typically stirred at an elevated temperature (e.g., 80 °C) for several hours to ensure complete reaction.

Step 2: Reduction of the Nitro Group

The nitro group of the N-alkylated intermediate is reduced to an amine to yield a substituted o-phenylenediamine derivative. Common reducing agents and conditions include catalytic hydrogenation (e.g., using Pt/C under a hydrogen atmosphere) or chemical reduction (e.g., using stannous chloride or sodium dithionite).

Step 3: Benzimidazole Ring Formation

The resulting o-phenylenediamine derivative is then cyclized to form the benzimidazole ring. This is often achieved by reacting with an appropriate orthoester, such as trimethyl orthoformate, in the presence of an acid catalyst like formic acid or p-toluenesulfonic acid (PTSA) at elevated temperatures (e.g., 100 °C).

Step 4: Halogenation of the Benzimidazole Core

To introduce a reactive handle for subsequent diversification, the benzimidazole core can be halogenated at a specific position. For instance, chlorination can be achieved using reagents like trichloroisocyanuric acid or phosphorus oxychloride (POCl3) and hydrochloric acid at high temperatures (e.g., 150 °C).

Step 5: Nucleophilic Substitution with Piperazine Derivatives

The final step involves the nucleophilic substitution of the halogenated benzimidazole with a desired piperazine derivative. This reaction is typically carried out in a high-boiling solvent like tert-butanol in the presence of a base such as triethylamine at an elevated temperature (e.g., 120 °C) for an extended period.

Quantitative Data Summary

The biological activity of this compound analogues has been primarily evaluated through their in vitro antiplasmodial activity against different strains of P. falciparum and their cytotoxicity against mammalian cell lines. The following tables summarize key quantitative data from structure-activity relationship studies.

| Compound | Eastern Substituent | Western Substituent | Southern Substituent | IC50 (NF54, μM) | IC50 (K1, μM) |

| This compound (1) | Piperazinyl | H | Benzyl | 0.81 | N/D |

| 2 | Piperazinyl | 5-Methyl | Benzyl | 0.098 | N/D |

| 3 | Piperazinyl | 5-Chloro | Benzyl | 0.062 | 0.054 |

| 16b | Piperazinyl | 5-Bromo | Benzyl | N/D | N/D |

| 14c | Piperazinyl | 5-CF3 | Benzyl | N/D | N/D |

Data sourced from a study on the antimalarial properties of this compound analogues.

| Compound | Eastern Substituent | IC50 (NF54, μM) | Cytotoxicity (CHO, CC50, μM) | Solubility (pH 2 / 6.5, μg/mL) |

| 3 | Piperazinyl | 0.062 | >100 | 11 / 1.7 |

| 29 | N-Methylpiperazinyl | 0.058 | >100 | 12 / 1.5 |

| 33 | Ethylenediaminyl | 0.230 | >100 | >200 / >200 |

| 38 | 4-Aminopiperidinyl | 0.076 | 60 | 1.3 / 1.3 |

| 43b | (4-Fluorobenzyl)aminoethyl | 0.350 | 12 | 1.2 / 1.2 |

This table highlights the impact of modifying the "Eastern" substituent on the molecule's activity and properties.

Signaling Pathways and Experimental Workflows

5-HT3 Receptor Signaling Pathway

This compound acts as an antagonist at the 5-HT3 receptor, which is a ligand-gated ion channel. Upon binding of serotonin (5-HT), the channel opens, allowing the influx of cations (Na+, K+, Ca2+), leading to neuronal depolarization. Antagonists like this compound block this action. The downstream signaling cascade can involve calcium-dependent pathways.

Caption: 5-HT3 receptor signaling pathway and the inhibitory action of this compound.

General Synthetic Workflow for this compound Analogues

The synthesis of this compound analogues typically follows a structured workflow, allowing for the diversification of the core molecule at different positions to probe structure-activity relationships.

Caption: General synthetic workflow for producing this compound analogues.

Structure-Activity Relationship (SAR) Logic

The exploration of this compound analogues has revealed key structural features that influence their biological activity. Modifications at the "Western," "Southern," and "Eastern" positions of the benzimidazole scaffold have significant impacts.

Caption: Logical relationships in the structure-activity of this compound analogues.

References

Lerisetron for Non-Emetic Indications: A Technical Guide for Researchers

A comprehensive overview of the therapeutic potential of the 5-HT3 receptor antagonist, lerisetron, in non-emetic conditions, drawing upon evidence from analogous compounds within its class.

Disclaimer: Research specifically investigating this compound for non-emetic indications is limited. This guide extrapolates the potential applications of this compound based on the established mechanisms and clinical findings of other 5-HT3 receptor antagonists, such as alosetron, tropisetron, and ondansetron. The experimental protocols and data presented are derived from studies on these analogous compounds and should be considered as a foundational framework for future research on this compound.

Introduction: Beyond Emesis - The Untapped Potential of 5-HT3 Receptor Antagonism

This compound is a potent and selective 5-hydroxytryptamine-3 (5-HT3) receptor antagonist. While its primary development has focused on the management of chemotherapy-induced and postoperative nausea and vomiting, the widespread distribution of 5-HT3 receptors in the central and peripheral nervous systems suggests a broader therapeutic utility. The 5-HT3 receptor, a ligand-gated ion channel, plays a crucial role in modulating the release of various neurotransmitters, including dopamine, acetylcholine, GABA, and substance P. By antagonizing this receptor, this compound has the potential to influence physiological processes beyond the emetic reflex, including visceral sensitivity, anxiety, and cognitive function.

This technical guide provides an in-depth exploration of the preclinical and clinical research into the non-emetic applications of 5-HT3 receptor antagonists, offering a roadmap for researchers and drug development professionals interested in investigating the potential of this compound in these areas.

Potential Non-Emetic Indications and Underlying Mechanisms

The therapeutic rationale for exploring this compound in non-emetic indications is rooted in the diverse physiological roles of the 5-HT3 receptor.

Irritable Bowel Syndrome with Diarrhea (IBS-D)

In the gastrointestinal tract, 5-HT3 receptors are densely expressed on enteric neurons and sensory afferent nerves. Activation of these receptors by serotonin (5-HT) enhances colonic motility, visceral sensitivity, and intestinal secretion, all of which are key pathophysiological features of IBS-D.[1][2] By blocking these receptors, 5-HT3 antagonists like alosetron have been shown to reduce abdominal pain and discomfort, decrease stool frequency and urgency, and improve stool consistency.[3][4][5]

Anxiety Disorders

5-HT3 receptors are found in several brain regions implicated in anxiety and fear, including the amygdala, hippocampus, and prefrontal cortex. Their activation can modulate the release of neurotransmitters involved in the fear response. Antagonism of 5-HT3 receptors has been shown to have anxiolytic-like effects in preclinical models, and some clinical studies with compounds like tropisetron and zatosetron have suggested potential efficacy in generalized anxiety disorder (GAD).

Cognitive Enhancement

The role of 5-HT3 receptors in cognition is complex, but evidence suggests their involvement in modulating cholinergic and dopaminergic neurotransmission, which are critical for learning and memory. Antagonism of 5-HT3 receptors has been shown to improve cognitive performance in animal models and in patients with schizophrenia, where cognitive deficits are a core feature. Studies with ondansetron and tropisetron have demonstrated improvements in visual memory and other cognitive domains.

Quantitative Data from Studies on 5-HT3 Receptor Antagonists

The following tables summarize quantitative data from key clinical trials investigating 5-HT3 receptor antagonists for non-emetic indications. This data can serve as a reference for designing future studies with this compound.

Table 1: Clinical Trials of 5-HT3 Antagonists in Irritable Bowel Syndrome with Diarrhea (IBS-D)

| Compound | Dosage | Patient Population | Primary Efficacy Endpoint(s) | Key Findings | Reference(s) |

| Alosetron | 1 mg twice daily | Women with severe diarrhea-predominant IBS | Adequate relief of IBS pain and discomfort | 43% of alosetron-treated patients reported adequate relief for 3 months vs. 26% of placebo-treated patients (P<0.001). | |

| Alosetron | 0.5 mg and 1 mg twice daily | Women with severe diarrhea-predominant IBS | Proportion of days with satisfactory control of bowel urgency | Alosetron-treated patients had a significantly greater proportion of days with satisfactory control of urgency compared to placebo (73% vs 57%, p < 0.001). |

Table 2: Clinical Trials of 5-HT3 Antagonists in Anxiety Disorders

| Compound | Dosage | Patient Population | Primary Efficacy Endpoint(s) | Key Findings | Reference(s) |

| Tropisetron | 0.5 mg, 5 mg, 25 mg daily | Outpatients with Generalized Anxiety Disorder (DSM-III criteria) | Hamilton Anxiety Scale (HAM-A), Hopkins Symptom Check List | Statistically significant dose-related therapeutic effect on treatment termination rates due to inefficacy and on the Hopkins Symptom Check List total score at day 7. | |

| Zatosetron | 0.2 mg, 1 mg, 5 mg daily | Patients with a broad range of anxiety symptoms (HAM-A score >17) | Change in HAM-A score from baseline | No statistically significant differences, but a numeric trend favoring zatosetron (0.2 mg and 1 mg) over placebo in reducing HAM-A scores. |

Table 3: Clinical Trials of 5-HT3 Antagonists for Cognitive Enhancement

| Compound | Dosage | Patient Population | Cognitive Assessment(s) | Key Findings | Reference(s) |

| Ondansetron | 8 mg/day (adjuvant to risperidone) | Patients with stable chronic schizophrenia | Wechsler Memory Scale--Revised (WMS-R) | Significant improvement in visual memory (visual reproduction, visual paired associate, and figural memory subtests of WMS-R). | |

| Ondansetron | 4 mg or 8 mg twice daily (adjuvant to clozapine) | Clozapine-treated schizophrenic patients in remission | Rey-Osterich Complex Figure Test | Significantly improved visuo-spatial memory. | |

| Ondansetron | 8 mg/day (adjuvant to stable antipsychotics) | Patients within 5 years of schizophrenia diagnosis | Positive and Negative Syndrome Scale (PANSS), Verbal Learning and Fluency | Improved all PANSS subscales, global functioning, and verbal learning and fluency in patients with less than 5 years of treatment. |

Experimental Protocols

This section outlines the methodologies for key preclinical and clinical experiments to evaluate the efficacy of 5-HT3 receptor antagonists like this compound for non-emetic indications.

Preclinical Models

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents.

-

Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.

-

Procedure:

-

Habituate the animal to the testing room for at least one hour before the test.

-

Administer this compound or vehicle control at a predetermined time before the test.

-

Place the animal in the center of the maze, facing an open arm.

-

Allow the animal to explore the maze for a set period (typically 5-10 minutes).

-

Record the time spent in and the number of entries into the open and closed arms using a video tracking system.

-

-

Primary Measures:

-

Percentage of time spent in the open arms.

-

Percentage of entries into the open arms.

-

Anxiolytic compounds are expected to increase these measures.

-

The MWM is a test of spatial learning and memory in rodents.

-

Apparatus: A large circular pool filled with opaque water, with a hidden escape platform.

-

Procedure:

-

Acquisition Phase: The animal is trained over several days to find the hidden platform from different starting locations, using distal cues in the room.

-

Probe Trial: The platform is removed, and the time the animal spends in the target quadrant where the platform was previously located is measured to assess spatial memory.

-

This compound or vehicle can be administered before or after training sessions to assess its effects on learning, consolidation, or retrieval of memory.

-

-

Primary Measures:

-

Escape latency (time to find the platform).

-

Path length to reach the platform.

-

Time spent in the target quadrant during the probe trial.

-

Cognitive enhancers are expected to decrease escape latency and path length and increase time in the target quadrant.

-

Clinical Trial Protocols

-

Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

-

Patient Population: Adult females meeting Rome IV criteria for severe IBS-D, with chronic symptoms (≥6 months) and inadequate response to conventional therapies.

-

Intervention: this compound (various doses) or placebo administered orally for 12 weeks.

-

Primary Efficacy Endpoint: The FDA composite endpoint of a weekly response defined as at least a 30% improvement in the worst abdominal pain score and a Bristol Stool Scale score of less than 5 for at least 50% of the days.

-

Secondary Endpoints:

-

IBS Quality of Life (IBS-QOL) questionnaire.

-

Daily assessment of stool consistency, frequency, and urgency.

-

Global assessment of symptom relief.

-

-

Study Design: Randomized, double-blind, placebo-controlled, dose-ranging study.

-

Patient Population: Adults with a primary diagnosis of GAD according to DSM-5 criteria and a baseline Hamilton Anxiety Rating Scale (HAM-A) score ≥18.

-

Intervention: this compound (various fixed doses) or placebo administered orally for 8-12 weeks.

-

Primary Efficacy Endpoint: Change from baseline in the total score of the HAM-A.

-

Secondary Endpoints:

-

Clinical Global Impression of Severity (CGI-S) and Improvement (CGI-I) scales.

-

Hospital Anxiety and Depression Scale (HADS).

-

Sheehan Disability Scale (SDS).

-

-

Study Design: Randomized, double-blind, placebo-controlled, add-on therapy trial.

-

Patient Population: Clinically stable adult patients with a diagnosis of schizophrenia (DSM-5) receiving a stable dose of an atypical antipsychotic.

-

Intervention: this compound or placebo as an adjunct to the ongoing antipsychotic treatment for 12 weeks.

-

Primary Efficacy Endpoint: Change from baseline in a composite score from a standardized cognitive battery, such as the MATRICS Consensus Cognitive Battery (MCCB).

-

Secondary Endpoints:

-

Individual cognitive domain scores (e.g., verbal memory, working memory, processing speed).

-

Scores on specific neuropsychological tests like the Wechsler Memory Scale-Revised (WMS-R).

-

Positive and Negative Syndrome Scale (PANSS) to assess psychotic symptoms.

-

Measures of functional outcome.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows relevant to the investigation of this compound for non-emetic indications.

Caption: 5-HT3 Receptor Signaling Pathway and the Mechanism of Action of this compound.

Caption: General Experimental Workflow for Drug Development in a New Indication.

Conclusion and Future Directions

The evidence from studies on analogous 5-HT3 receptor antagonists strongly suggests that this compound holds significant therapeutic potential beyond its established anti-emetic role. The preclinical and clinical data for compounds like alosetron, tropisetron, and ondansetron provide a solid foundation for initiating research into this compound for IBS-D, anxiety disorders, and cognitive enhancement.

Future research should focus on:

-

Preclinical characterization: Conducting head-to-head studies comparing the in vitro and in vivo pharmacological profiles of this compound with other 5-HT3 antagonists in models of anxiety, visceral pain, and cognitive dysfunction.

-

Phase I studies: Establishing the safety, tolerability, and pharmacokinetic profile of this compound in healthy volunteers at doses relevant for potential non-emetic indications.

-

Proof-of-concept Phase II trials: Designing well-controlled studies in well-defined patient populations to obtain initial evidence of efficacy for this compound in IBS-D, GAD, or as a cognitive enhancer in conditions like schizophrenia.

By leveraging the knowledge gained from the broader class of 5-HT3 receptor antagonists and employing rigorous experimental designs, the research and development community can unlock the full therapeutic potential of this compound for the benefit of patients with these debilitating conditions.

References

The Serotonergic Gateway: A Technical Guide to the Basic Science of Lerisetron

An In-depth Examination for Researchers and Drug Development Professionals

Introduction

Lerisetron is a potent and highly selective serotonin 5-HT3 receptor antagonist that has been investigated for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[1] This technical guide provides a comprehensive overview of the fundamental scientific research underpinning the effects of this compound. It is designed to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into its mechanism of action, pharmacodynamics, and pharmacokinetics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

Core Mechanism of Action: 5-HT3 Receptor Antagonism

This compound exerts its pharmacological effects by acting as a competitive antagonist at the 5-HT3 receptor.[1][2] This receptor is a ligand-gated ion channel, and its activation by serotonin (5-hydroxytryptamine, 5-HT) leads to a rapid influx of cations, primarily Na+ and K+, resulting in neuronal depolarization.[3] 5-HT3 receptors are strategically located in both the central and peripheral nervous systems, playing a crucial role in the emetic reflex.

In the periphery, they are found on vagal afferent nerve terminals in the gastrointestinal tract.[3] Chemotherapeutic agents can cause the release of serotonin from enterochromaffin cells in the gut, which then stimulates these vagal afferents via 5-HT3 receptors, initiating the vomiting reflex. Centrally, 5-HT3 receptors are present in the chemoreceptor trigger zone (CTZ) in the area postrema of the brainstem, which is also involved in mediating emesis. By blocking these receptors, this compound effectively inhibits the initiation of the emetic signal at both peripheral and central sites.

Signaling Pathway of 5-HT3 Receptor and this compound's Point of Intervention

The binding of serotonin to the 5-HT3 receptor triggers the opening of its integral ion channel. The subsequent cation influx leads to depolarization of the neuron. This compound, by competitively binding to the same site as serotonin, prevents this channel opening, thereby blocking the downstream signaling cascade that would otherwise lead to the sensation of nausea and the physical act of vomiting.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from preclinical and clinical studies on this compound.

Table 1: Pharmacokinetic Parameters of this compound in Rats

| Parameter | Unchanged this compound (UL) | Total this compound (TL) |

| Clearance (CL) | 0.014 ± 0.03 L/min | 0.006 ± 0.03 L/min |

| EC50 (inhibition of bradycardia) | 0.44 ng/mL (CV = 5.9%) | 0.88 ng/mL (CV = 4.9%) |

| Unbound Fraction (in vitro) | 14.4 ± 1.4% | - |

Table 2: Efficacy of this compound in Ipecacuanha-Induced Emesis in Healthy Volunteers

| Route | Dose | Outcome |

| Oral | 40 mg | Complete inhibition of emesis in all subjects. |

| Oral | 20 mg | Effective for up to 12 hours post-administration. |

| Intravenous | 18 mg | 75% reduction in emetic episodes compared to placebo. |

Table 3: Serum Protein Binding of this compound

| Population | Unbound this compound (%) |

| Healthy Subjects (Group I) | 3.70 ± 0.70% |

| Cancer Patients (Radiotherapy, Group II) | 2.38 ± 0.64% |

| Cancer Patients (Chemotherapy, Group III) | No significant change from Group I |

| Binding to Human Serum Albumin (HSA) (in vitro) | 4.04 ± 0.8% unbound |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of this compound.

5-HT3 Receptor Binding Assay (Radioligand Displacement)

This assay is used to determine the affinity of this compound for the 5-HT3 receptor.

Materials:

-

Cell membranes expressing 5-HT3 receptors (e.g., from HEK293 cells)

-

Radioligand (e.g., [3H]-Granisetron)

-

This compound (or other competing ligands) at various concentrations

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

In a microplate, add the cell membrane preparation, the radioligand at a fixed concentration (typically near its Kd value), and either assay buffer (for total binding), a saturating concentration of a known 5-HT3 antagonist (for non-specific binding), or the various concentrations of this compound.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

-

Wash the filters rapidly with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Calculate the specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

In Vivo Model of Chemotherapy-Induced Emesis (Ferret Model)

This model is used to assess the anti-emetic efficacy of this compound in a whole-animal system.

Materials:

-

Ferrets (male or female)

-

Cisplatin (emetogenic agent)

-

This compound solution for injection

-

Vehicle control (e.g., saline)

-

Observation cages with video recording

Procedure:

-

Acclimatize ferrets to the observation cages.

-

Administer this compound or vehicle control to the ferrets via the desired route (e.g., intravenous, intraperitoneal) at a predetermined time before the emetogenic challenge.

-

Administer a standardized dose of cisplatin (e.g., 5-10 mg/kg, i.v. or i.p.) to induce emesis.

-

Observe the animals continuously for a defined period (e.g., 4-8 hours for acute emesis) and record the number of retches and vomits. Video recording allows for later detailed analysis.

-

Compare the number of emetic episodes in the this compound-treated group to the vehicle-treated group to determine the percentage of inhibition.

Human Model of Ipecacuanha-Induced Emesis

This model is used to evaluate the anti-emetic potential of this compound in healthy human volunteers.

Materials:

-

Healthy human volunteers

-

Syrup of Ipecacuanha

-

This compound (oral or intravenous formulation)

-

Placebo control

-

Nausea visual analog scale (VAS)

Procedure:

-

Recruit healthy volunteers who have given informed consent.

-

Administer a single dose of this compound or placebo in a double-blind, randomized manner.

-

After a specified time (e.g., 30 minutes), administer a standard dose of syrup of ipecacuanha (e.g., 30 ml) orally.

-

Observe the subjects for a set period (e.g., 8 hours) and record the incidence and time to onset of any emetic episodes.

-

At regular intervals, subjects rate their level of nausea using a 100 mm visual analog scale.

-

Compare the emetic outcomes and nausea scores between the this compound and placebo groups.

Determination of Protein Binding by Ultrafiltration

This method is used to quantify the extent to which this compound binds to plasma proteins.

Materials:

-

This compound (radiolabeled or non-radiolabeled)

-

Human plasma

-

Ultrafiltration devices (with a specific molecular weight cut-off membrane)

-

Centrifuge

-

Analytical method for quantifying this compound (e.g., LC-MS/MS or scintillation counting for radiolabeled compound)

Procedure:

-

Spike human plasma with a known concentration of this compound.

-

Incubate the plasma-drug mixture at a physiological temperature (37°C) to allow binding to reach equilibrium.

-

Pipette a known volume of the incubated plasma into the upper chamber of the ultrafiltration device.

-

Centrifuge the device at a specified speed and for a specific duration. The centrifugal force drives the plasma water and unbound drug through the semi-permeable membrane into the lower chamber (the ultrafiltrate), while the larger protein-bound drug complexes are retained in the upper chamber.

-

Carefully collect the ultrafiltrate from the lower chamber.

-

Measure the concentration of this compound in the ultrafiltrate, which represents the unbound (free) drug concentration.

-

The percentage of unbound drug is calculated as: (Concentration in ultrafiltrate / Initial total concentration in plasma) x 100. The percentage of bound drug is 100% minus the unbound percentage.

Conclusion

The basic scientific research on this compound has firmly established its role as a potent and selective 5-HT3 receptor antagonist. Through a combination of in vitro binding assays, in vivo animal models, and human clinical studies, its mechanism of action, efficacy, and pharmacokinetic properties have been well-characterized. The data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and development in the field of anti-emetic therapies and 5-HT3 receptor pharmacology. The visualization of the signaling pathway and experimental workflows offers a clear and concise understanding of the complex processes involved in the study of this compound's effects.

References

Methodological & Application

Lerisetron In Vivo Experimental Protocols for Rodents: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lerisetron is a potent and selective serotonin type 3 (5-HT3) receptor antagonist.[1][2] The 5-HT3 receptors are ligand-gated ion channels extensively distributed in the central and peripheral nervous systems, playing a crucial role in regulating nausea and vomiting, as well as mood and behavior.[3] As such, this compound has been investigated for its antiemetic properties, particularly in the context of chemotherapy-induced nausea and vomiting (CINV).[4][5] This document provides detailed in vivo experimental protocols for utilizing this compound in rodent models to assess its therapeutic potential. The protocols outlined below cover pharmacokinetic profiling and key behavioral assays relevant to the mechanism of action of this compound.

Mechanism of Action

This compound exerts its pharmacological effects by competitively blocking the action of serotonin at 5-HT3 receptors. In the context of emesis, it targets 5-HT3 receptors on vagal afferent terminals in the gastrointestinal tract and in the chemoreceptor trigger zone (CTZ) in the brainstem. By inhibiting serotonin-mediated signaling in these areas, this compound effectively suppresses the emetic reflex.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for this compound and its metabolite in rats, providing a basis for dose selection and experimental design.

Table 1: Pharmacokinetic Parameters of this compound in Sprague-Dawley Rats (Intravenous Administration)

| Parameter | Unchanged this compound (UL) | Total (Unchanged + Changed) this compound (TL) |

| Clearance (CL) | 0.014 ± 0.03 L/min | 0.006 ± 0.03 L/min |

| Volume of Distribution (Vd) | High | High |

| Protein Binding (unbound fraction) | 14.4 ± 1.4% | - |

| EC50 (inhibition of bradycardia) | 0.44 ng/mL | 0.88 ng/mL |

Table 2: Pharmacokinetic Parameters of a this compound Analogue in Rats

| Route of Administration | Dose | Half-life (t½) | Oral Bioavailability (F) |

| Intravenous | 1 mg/kg | 1.98 h | - |

| Oral | 5 mg/kg | - | 42% |

Experimental Protocols

Cisplatin-Induced Pica Model in Rats

This model is a well-established surrogate for assessing the anti-emetic potential of compounds in rodents, which do not vomit. Pica, the ingestion of non-nutritive substances like kaolin, is a characteristic response to emetic stimuli in rats.

Materials:

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

This compound hydrochloride

-

Cisplatin

-

Sterile saline (0.9% NaCl)

-

Kaolin pellets

-

Standard rat chow and water

-

Metabolic cages for individual housing

Procedure:

-

Acclimation: House rats individually in metabolic cages for at least 3 days prior to the experiment to acclimate them to the environment and the presence of kaolin pellets.

-

Baseline Measurement: For 2-3 days before the experiment, measure daily food, water, and kaolin intake for each rat to establish a baseline. Kaolin consumption is measured by weighing the pellets at the beginning and end of each 24-hour period.

-

Drug Preparation:

-

This compound (Oral): Dissolve this compound hydrochloride in sterile water or saline. A recent study on a this compound analogue used a vehicle of 0.5% methyl cellulose/0.5% Tween 80 in water for oral administration.

-

This compound (Intravenous): Dissolve this compound hydrochloride in sterile saline.

-

Cisplatin: Dissolve cisplatin in sterile saline. Gentle warming may be required to aid dissolution.

-

-

Treatment Groups:

-

Vehicle Control + Saline

-

Vehicle Control + Cisplatin

-

This compound + Cisplatin

-

-

Administration:

-

Administer this compound (e.g., 1-10 mg/kg, p.o. or 2-10 µg/kg, i.v.) or vehicle 30-60 minutes before cisplatin administration.

-

Administer cisplatin (typically 6 mg/kg, i.p.) or saline to the respective groups.

-

-

Measurement of Pica:

-

Immediately after cisplatin injection, return the rats to their cages with pre-weighed kaolin, food, and water.

-

Measure kaolin, food, and water consumption at regular intervals (e.g., 24, 48, and 72 hours) post-cisplatin administration.

-

-

Data Analysis: Compare the cumulative kaolin consumption between the different treatment groups. A significant reduction in kaolin intake in the this compound-treated group compared to the cisplatin-only group indicates anti-emetic efficacy.

Von Bezold-Jarisch Reflex Inhibition in Rats

This physiological assay assesses the ability of a 5-HT3 antagonist to inhibit serotonin-induced bradycardia, a vagally mediated reflex.

Materials:

-

Male Sprague-Dawley rats (250-300 g)

-

This compound hydrochloride

-

Serotonin (5-HT)

-

Anesthetic (e.g., urethane)

-

Catheters for intravenous administration and blood pressure/heart rate monitoring

-

Data acquisition system

Procedure:

-

Anesthesia and Surgical Preparation: Anesthetize the rats and insert catheters into the jugular vein for drug administration and the carotid artery for monitoring blood pressure and heart rate.

-

Stabilization: Allow the animal to stabilize for a period before starting the experiment.

-

Baseline Response: Administer a bolus of 5-HT (e.g., 10 µg/kg, i.v.) to elicit the von Bezold-Jarisch reflex, characterized by a transient drop in heart rate (bradycardia).

-

This compound Administration: Administer this compound intravenously at various doses (e.g., 2, 3, 5, 6, and 10 µg/kg).

-

Post-treatment Challenge: At different time points after this compound administration (e.g., 2, 5, 15, 30, 60, 120, 180 minutes), re-challenge the animal with the same dose of 5-HT.

-

Data Analysis: Measure the percentage inhibition of the 5-HT-induced bradycardia at each time point and for each dose of this compound. Calculate the EC50, which is the concentration of this compound that produces 50% of the maximal inhibition.

Visualizations

Caption: this compound's anti-emetic mechanism of action.

Caption: Workflow for the cisplatin-induced pica model.

References

- 1. Pica as an adaptive response: Kaolin consumption helps rats recover from chemotherapy-induced illness - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. This compound. FAES - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Lerisetron in Human Plasma using a Validated HPLC-UV Method

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Lerisetron in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation and UV detection for quantification. The described protocol is suitable for pharmacokinetic studies and routine therapeutic drug monitoring. This method has been developed based on established methodologies for structurally similar compounds, such as Granisetron.

Introduction

This compound is a potent and selective 5-HT3 receptor antagonist previously under investigation for the management of nausea and vomiting. Accurate determination of its concentration in plasma is crucial for pharmacokinetic and pharmacodynamic assessments. This document provides a detailed protocol for the quantification of this compound in human plasma using an isocratic RP-HPLC method with UV detection. The methodology is adapted from validated methods for other 5-HT3 antagonists, ensuring a robust and reliable analytical approach.

Experimental

Instrumentation and Reagents

-

HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is required. A Shimadzu LC2010AHT or similar system is suitable.[1]

-

Chromatographic Column: A C18 reversed-phase column (e.g., Gemini NX C18, 250 mm x 4.6 mm, 5 µm) is recommended for optimal separation.[1][2]

-

Reagents: Acetonitrile (HPLC grade), methanol (HPLC grade), potassium dihydrogen phosphate, orthophosphoric acid, and water (HPLC grade) are required.

-

Internal Standard (IS): A structurally similar compound, not expected to be present in the plasma samples, should be used. For the purpose of this note, Granisetron is proposed as the internal standard.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

Table 1: Chromatographic Conditions

| Parameter | Value |

| Column | Gemini NX C18 (250 mm x 4.6 mm, 5 µm)[1][2] |

| Mobile Phase | 0.01 M Potassium Dihydrogen Phosphate Buffer (pH 7.5) : Acetonitrile (80:20 v/v) |

| Flow Rate | 1.5 mL/min |

| Injection Volume | 20 µL |

| Oven Temperature | 25 °C (Ambient) |

| Detection Wavelength | 305 nm |

| Internal Standard | Granisetron |

Protocols

Standard Solution Preparation

-

This compound Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

-

Granisetron (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of Granisetron reference standard and dissolve it in a 100 mL volumetric flask with the mobile phase.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the this compound stock solution with mobile phase to obtain concentrations ranging from 0.1 µg/mL to 10 µg/mL. A working internal standard solution of 5 µg/mL should also be prepared.

Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 500 µL of plasma sample into a clean centrifuge tube.

-

Add 50 µL of the 5 µg/mL Granisetron internal standard solution.

-

Add 3 mL of a mixture of dichloromethane and hexane (40:60, v/v) as the extraction solvent.

-

Vortex the mixture for 2 minutes.

-

Centrifuge at 4000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the upper organic layer to a new tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 35°C.

-

Reconstitute the residue with 200 µL of the mobile phase.

-

Vortex for 30 seconds to ensure complete dissolution.

-

Inject 20 µL of the reconstituted sample into the HPLC system.

Experimental Workflow

Caption: Workflow for this compound quantification in plasma.

Method Validation

The analytical method should be validated according to the International Conference on Harmonization (ICH) guidelines. Key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

| Parameter | Specification |